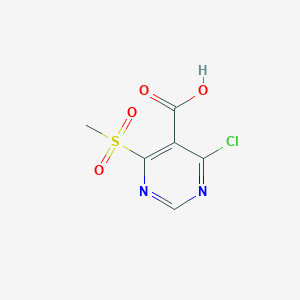
4-Chloro-6-(methylsulfonyl)pyrimidine-5-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-(methylsulfonyl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chloro group at the 4th position, a methylsulfonyl group at the 6th position, and a carboxylic acid group at the 5th position of the pyrimidine ring. The unique arrangement of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(methylsulfonyl)pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the chlorination of a pyrimidine derivative followed by the introduction of the methylsulfonyl group and the carboxylation of the intermediate compound. The reaction conditions often involve the use of chlorinating agents, sulfonylating reagents, and carboxylating agents under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of 4-Chloro-6-(methylsulfonyl)pyrimidine-5-carboxylic acid is scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistent reaction parameters. Purification steps such as crystallization, filtration, and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
4-Chloro-6-(methylsulfonyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of amino or thiol-substituted pyrimidine derivatives.
Oxidation Reactions: Formation of sulfone derivatives.
Reduction Reactions: Formation of alcohol derivatives.
科学研究应用
4-Chloro-6-(methylsulfonyl)pyrimidine-5-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用机制
The mechanism of action of 4-Chloro-6-(methylsulfonyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
相似化合物的比较
Similar Compounds
- 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
- Pyrimidine-4,6-dicarboxylic acid
- 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid
Uniqueness
4-Chloro-6-(methylsulfonyl)pyrimidine-5-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and methylsulfonyl groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research.
属性
分子式 |
C6H5ClN2O4S |
|---|---|
分子量 |
236.63 g/mol |
IUPAC 名称 |
4-chloro-6-methylsulfonylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C6H5ClN2O4S/c1-14(12,13)5-3(6(10)11)4(7)8-2-9-5/h2H,1H3,(H,10,11) |
InChI 键 |
JNVUKYRZBIRUKS-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=C(C(=NC=N1)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















